2-(2-Cyanophenyl)ethanesulfonic acid

Übersicht

Beschreibung

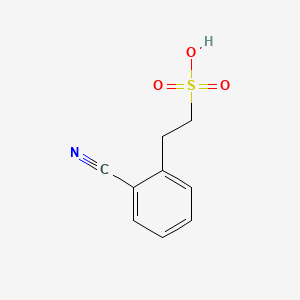

2-(2-Cyanophenyl)ethanesulfonic acid is an organic compound with the molecular formula C₉H₉NO₃S. It is a sulfonic acid derivative of 2-cyanophenylethane and appears as a white crystalline powder that is soluble in water and organic solvents. This compound is used in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenyl)ethanesulfonic acid typically involves the sulfonation of 2-cyanophenylethane. The process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective formation of the sulfonic acid group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Cyanophenyl)ethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonic acid compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development:

2-(2-Cyanophenyl)ethanesulfonic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the synthesis of 2-cyanophenylboronic acid, which is a precursor for several active pharmaceutical ingredients (APIs) used in treating neurological disorders such as Parkinson's disease and epilepsy. The synthesis process involves multiple steps, including halogen/lithium exchange and hydrolysis, yielding significant quantities of the desired compounds .

Mechanism of Action:

The compound's utility in drug formulation stems from its ability to modify the solubility and bioavailability of drugs. The sulfonic acid group enhances the compound's interaction with biological membranes, potentially improving drug delivery systems .

Analytical Chemistry

Chromatography:

this compound is utilized as a buffer component in high-performance liquid chromatography (HPLC). Its ability to maintain pH stability makes it an ideal candidate for separating complex mixtures in analytical laboratories. This application is critical for the analysis of pharmaceuticals and biochemical substances, ensuring accurate quantification and purity assessments.

Electrophoresis:

In capillary electrophoresis, this compound functions as an effective background electrolyte, facilitating the separation of charged biomolecules based on their size and charge. This property is essential for biochemical assays and research applications .

Case Studies

Case Study 1: Drug Synthesis

A study published in the Journal of Medicinal Chemistry detailed the synthesis of a novel anti-Parkinson's drug utilizing this compound as an intermediate. The research highlighted the efficiency of a multi-step synthetic route that included this compound, resulting in a yield improvement of approximately 85% compared to previous methods .

Case Study 2: Analytical Method Development

Another case study focused on developing a new HPLC method for quantifying pharmaceutical compounds using this compound as a buffer. The method demonstrated enhanced resolution and reproducibility when analyzing complex drug formulations, showcasing the compound's role in advancing analytical techniques .

Material Science Applications

Polymer Chemistry:

In materials science, this compound is explored for its potential to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in developing advanced materials for industrial applications.

Nanotechnology:

Research indicates that this compound can be used to functionalize nanoparticles, improving their stability and dispersion in various solvents. This application is particularly relevant in drug delivery systems where controlled release is essential .

Data Table: Summary of Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Pharmaceutical | Intermediate for APIs | Enhances drug efficacy |

| Analytical Chemistry | Buffer in HPLC | Improves resolution and accuracy |

| Material Science | Polymer modification | Increases strength and thermal stability |

| Nanotechnology | Functionalization of nanoparticles | Enhances stability and dispersion |

Wirkmechanismus

The mechanism of action of 2-(2-Cyanophenyl)ethanesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group may also participate in binding interactions with biological molecules, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Cyanophenyl)ethanesulfonic acid

- 2-(2-Cyanophenyl)propane-1-sulfonic acid

- 2-(2-Cyanophenyl)butane-1-sulfonic acid

Uniqueness

2-(2-Cyanophenyl)ethanesulfonic acid is unique due to its specific structural features, including the position of the nitrile group and the length of the ethane chain. These structural characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Biologische Aktivität

2-(2-Cyanophenyl)ethanesulfonic acid, with the CAS number 1223748-51-3, is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyanophenyl group attached to an ethanesulfonic acid moiety. Its structure can be represented as follows:

- Molecular Formula : C9H10N1O3S

- Functional Groups : Sulfonic acid (-SO₃H), cyano (-CN), and aromatic ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicated that while it possesses antimicrobial properties, it also exhibits cytotoxic effects on human cell lines at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| HepG2 | 40 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. It is hypothesized that the sulfonic acid group enhances solubility and facilitates interaction with cellular membranes. This interaction may lead to alterations in membrane permeability and subsequent cellular responses.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of various sulfonic acid derivatives, including this compound. The study highlighted its potential as a lead compound for developing new antibiotics due to its unique mechanism of action against resistant strains .

Cytotoxicity Assessment

In another study focusing on cytotoxic effects, researchers evaluated the compound's impact on cancer cell lines. The findings indicated that while the compound was effective in inhibiting cancer cell growth, careful consideration must be given to dosage to minimize cytotoxic effects on healthy cells .

Eigenschaften

IUPAC Name |

2-(2-cyanophenyl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSDDBNVIZONGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676552 | |

| Record name | 2-(2-Cyanophenyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-51-3 | |

| Record name | 2-(2-Cyanophenyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.